molecular formula C21H17F3N4O2S B6574969 7-(furan-2-yl)-2-(pyrrolidin-1-yl)-5-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 1105240-57-0

7-(furan-2-yl)-2-(pyrrolidin-1-yl)-5-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Numéro de catalogue: B6574969
Numéro CAS: 1105240-57-0
Poids moléculaire: 446.4 g/mol
Clé InChI: FEAFOKYFRFVAFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 7-(furan-2-yl)-2-(pyrrolidin-1-yl)-5-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a heterocyclic molecule featuring a thiazolo[4,5-d]pyridazinone core. Its structure includes:

  • Furan-2-yl at position 7, contributing aromatic and electronic effects.
  • Pyrrolidin-1-yl at position 2, introducing a cyclic amine for enhanced solubility and binding interactions.
  • 4-(Trifluoromethyl)benzyl at position 5, providing lipophilicity and metabolic stability via the CF₃ group .

This compound is hypothesized to exhibit anticancer and analgesic properties, as suggested by structural parallels to validated bioactive thiazolo[4,5-d]pyridazinones and pyrimidines .

Propriétés

IUPAC Name

7-(furan-2-yl)-2-pyrrolidin-1-yl-5-[[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2S/c22-21(23,24)14-7-5-13(6-8-14)12-28-19(29)17-18(16(26-28)15-4-3-11-30-15)31-20(25-17)27-9-1-2-10-27/h3-8,11H,1-2,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAFOKYFRFVAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=C(C=C4)C(F)(F)F)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 7-(furan-2-yl)-2-(pyrrolidin-1-yl)-5-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one (CAS: 1105192-64-0) is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18F3N3OS
  • Molecular Weight : 388.42 g/mol
  • Purity : 98%
  • InChI Key : IIAVCSMRIFAGKB-UHFFFAOYSA-N

Research indicates that this compound exhibits multiple biological activities through various mechanisms:

  • Tyrosine Kinase Inhibition : The compound has been shown to phosphorylate multiple receptor tyrosine kinases, particularly promoting endocytosis of the epidermal growth factor receptor (EGFR) and modulating the endocytosis of activated B-cell receptor complexes. This is crucial for regulating cell signaling pathways involved in cancer progression and immune responses .
  • Regulation of Autophagy : It positively regulates late-stage autophagy by influencing the trafficking and function of lysosomal components. This suggests a role in cellular homeostasis and potential therapeutic applications in diseases characterized by autophagy dysregulation .
  • Oxidative Stress Response : The compound targets mitochondrial dysfunction during oxidative stress, mediating cell death pathways that could be exploited in cancer therapies or neurodegenerative diseases .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

A study demonstrated that the compound inhibits the proliferation of several cancer cell lines through cell cycle arrest and induction of apoptosis. The mechanism involves the downregulation of phospho-extracellular signal-regulated kinase (ERK) pathways, which are often overactive in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
ARO (BRAF mutant)10G0/G1 arrest
MV4-1114Apoptosis induction
MOLM1350ERK pathway inhibition

Neuroprotective Effects

In neurodegenerative models, the compound has shown potential neuroprotective effects by modulating apoptosis-related proteins and enhancing neuronal survival under stress conditions.

Case Studies

  • Study on Cancer Cell Lines : In vitro studies using ARO and MV4-11 cells showed significant growth inhibition at low concentrations, suggesting potential as a targeted therapy for BRAF mutant cancers.
  • Neuroprotection in Oxidative Stress Models : Research involving neuronal cultures exposed to oxidative stress indicated that treatment with this compound reduced cell death and improved survival rates by modulating mitochondrial pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Modifications

Thiazolo[4,5-d]Pyridazinone vs. Thiazolo[4,5-d]Pyrimidine
  • Pyrimidine Analogs: Thiazolo[4,5-d]pyrimidines (e.g., compound 5a in ) with 2-oxo or 2-thione groups show antitumor activity but differ in ring saturation and electronic properties. The pyridazinone core in the target compound likely alters pharmacokinetics and target selectivity .
Role of the Trifluoromethyl Group
  • Target Compound : The CF₃ group is on the benzyl substituent, enhancing lipophilicity and resistance to oxidative metabolism.
  • Core-Modified Analogs : Compounds with CF₃ directly on the thiazolo[4,5-d]pyrimidine core (e.g., 2b in ) demonstrated improved bioavailability and antiproliferative activity in NCI screenings. This suggests the position of CF₃ critically impacts bioactivity .

Substituent Variations

Position 2: Amine Groups
  • Pyrrolidin-1-yl (Target) : Cyclic amines like pyrrolidine improve membrane permeability and receptor binding. highlights pyrrolidine-containing analogs (e.g., 10а ) with analgesic efficacy .
  • BI58709 showed structural similarity but with a phenethyl group at position 5 .
  • Piperidin-1-yl (10b, ) : Larger ring size may reduce metabolic clearance but increase steric hindrance .
Position 5: Alkyl/Aryl Substituents
  • 4-(Trifluoromethyl)benzyl (Target) : The benzyl-CF₃ group enhances hydrophobic interactions in enzyme pockets. Similar substituents in improved cytotoxicity in cancer cell lines .
  • Phenethyl (BI58709) : A bulkier substituent may reduce solubility but extend half-life .
  • Methyl/Unsubstituted () : Simpler groups like methyl (e.g., 5a ) retain activity but with lower potency, emphasizing the need for electronegative substituents .
Position 7: Heteroaromatic Groups
  • Furan-2-yl (Target) : Furan contributes π-π stacking and moderate electron-withdrawing effects.
  • Thiophen-2-yl (14b, ) : Thiophene analogs (e.g., 14b ) showed altered electronic profiles and comparable analgesic activity, suggesting interchangeability of heterocycles .
  • Phenyl (10а, ) : Phenyl groups enhance rigidity but may reduce metabolic stability .

Research Findings and Implications

  • Anticancer Potential: The CF₃ group’s position (core vs. substituent) dictates activity. Core CF₃ analogs () showed direct antiproliferative effects, while the target compound’s benzyl-CF₃ may influence off-target interactions .
  • Analgesic Activity : Pyrrolidine and morpholine derivatives (–11) reduced acetic acid-induced writhing in mice, suggesting COX-independent mechanisms .
  • Synthetic Flexibility : Microwave-assisted synthesis () and hydrazine-mediated cyclization () enable efficient diversification of substituents .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.